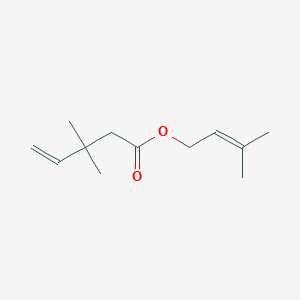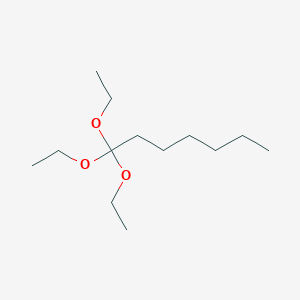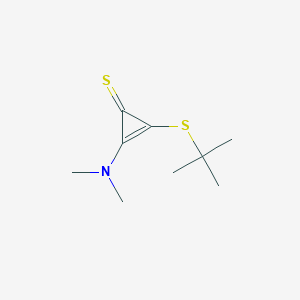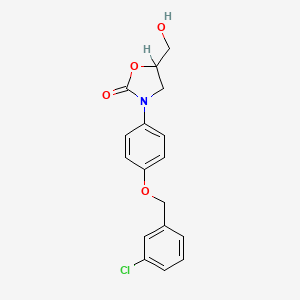
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a dimethylamino group, a methoxybenzoyl group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.
Dimethylation: The amino group is subsequently dimethylated using formaldehyde and formic acid to form the dimethylamino group.
Acylation: The final step involves the acylation of the dimethylamino compound with 2-methoxybenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzoyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid
- 5-(Dimethylamino)-2-(2-hydroxybenzoyl)benzoic acid
- 5-(Dimethylamino)-2-(2-chlorobenzoyl)benzoic acid
Uniqueness
5-(Dimethylamino)-2-(2-methoxybenzoyl)benzoic acid is unique due to the presence of both the dimethylamino and methoxybenzoyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
65542-28-1 |
|---|---|
Molekularformel |
C17H17NO4 |
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-(2-methoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-18(2)11-8-9-12(14(10-11)17(20)21)16(19)13-6-4-5-7-15(13)22-3/h4-10H,1-3H3,(H,20,21) |
InChI-Schlüssel |
XJVTZIRYHRKYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)






![1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene](/img/structure/B14491354.png)





![Phosphonium, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]tris(4-methylphenyl)-](/img/structure/B14491388.png)
